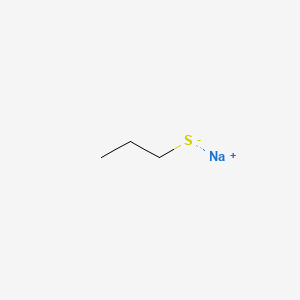

Sodium 1-propanethiolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 1-propanethiolate, also known as 1-propanethiol sodium salt, is an organosulfur compound with the chemical formula CH₃CH₂CH₂SNa. It is a white to gray solid that is highly sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis due to its strong nucleophilic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 1-propanethiolate can be synthesized by reacting 1-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation. The general reaction is as follows:

CH3CH2CH2SH+NaH→CH3CH2CH2SNa+H2

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Types of Reactions:

Nucleophilic Substitution: this compound is a strong nucleophile and can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Dealkylation: It can dealkylate hindered esters and lactones, as well as aryl methyl ethers.

Common Reagents and Conditions:

Reagents: Alkyl halides, esters, lactones, aryl methyl ethers.

Conditions: Typically, these reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere.

Major Products:

Thioethers: Formed from nucleophilic substitution reactions.

Dealkylated Products: Resulting from dealkylation reactions.

Wissenschaftliche Forschungsanwendungen

Sodium 1-propanethiolate has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent for the synthesis of thiol esters and thioethers.

Medicinal Chemistry: Employed in the preparation of N-alkylamino- and N,N-dialkylamino-bis(alkylthio)pyrimidines, which are used as antiplatelet agents.

Agricultural Chemistry: Utilized in the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, which act as anthelmintics against Haemonchus contortus.

Wirkmechanismus

The primary mechanism of action of sodium 1-propanethiolate involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic attack is facilitated by the presence of the sodium ion, which stabilizes the thiolate anion, making it highly reactive .

Vergleich Mit ähnlichen Verbindungen

- Sodium ethanethiolate (CH₃CH₂SNa)

- Sodium methanethiolate (CH₃SNa)

- Sodium 2-propanethiolate (CH₃CH₂CH₂SNa)

Comparison:

- Nucleophilicity: Sodium 1-propanethiolate is a stronger nucleophile compared to sodium ethanethiolate and sodium methanethiolate due to the longer carbon chain, which provides better stabilization of the thiolate anion.

- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of 1-propanethiolate allows for easier access to electrophilic centers .

This compound stands out due to its strong nucleophilic properties and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.

Biologische Aktivität

Sodium 1-propanethiolate, with the chemical formula C₃H₇NaS, is an organosulfur compound known for its significant biological activity and versatility in organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal and agricultural chemistry.

This compound is the sodium salt of 1-propanethiol, characterized by a thiol group attached to a propyl chain. It appears as a white to yellowish solid or in solution and possesses a strong, unpleasant odor due to its thiol content. The compound has a molecular weight of approximately 98.14 g/mol and is soluble in water and polar solvents, which enhances its utility in various biochemical applications.

The primary mechanism through which this compound exerts its biological effects is its nucleophilic reactivity . The thiolate anion generated from this compound acts as a strong nucleophile, enabling it to attack electrophilic centers in various biological substrates. This reactivity allows it to participate in important biochemical pathways, such as:

- Thio-Michael Addition Reactions : this compound can react with electrophiles through Michael addition, forming stable thioether products. This reaction is crucial in the context of signaling molecules and metabolites .

- Antioxidant Activity : The compound's thiol group can scavenge free radicals, providing cytoprotective effects against oxidative stress.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of various bioactive compounds:

- Antiplatelet Agents : It is utilized in the preparation of N-alkylamino- and N,N-dialkylamino-bis(alkylthio)pyrimidines, which have shown efficacy as antiplatelet agents.

- Anthelmintics : The compound is also involved in synthesizing derivatives that act against parasitic infections, such as those caused by Haemonchus contortus .

Case Study 1: Thio-Michael Addition with Nitroalkene Fatty Acids

Research has demonstrated that this compound can react with nitroalkene fatty acids through reversible Michael addition reactions. These interactions lead to the formation of adducts that exhibit cytoprotective and anti-inflammatory properties. This study highlights the potential therapeutic applications of this compound in managing inflammatory diseases .

Case Study 2: Synthesis of Anthelmintic Compounds

A study focused on the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives using this compound as a reagent showed promising results against Haemonchus contortus. These derivatives displayed significant anthelmintic activity, indicating the compound's relevance in agricultural chemistry.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium ethanethiolate | C₂H₅NaS | Weaker nucleophile due to shorter carbon chain |

| Sodium methanethiolate | CH₃NaS | Less reactive compared to sodium propanthiolate |

| Sodium mercaptobenzothiazole | C₇H₄N₂NaS | Used primarily as a rubber accelerator; different functional group involvement |

This compound exhibits stronger nucleophilic properties compared to its counterparts due to the longer carbon chain, which stabilizes the thiolate anion more effectively.

Safety and Toxicology

While this compound has beneficial biological activities, it poses certain health risks. It is classified as corrosive and irritating; exposure can lead to severe skin burns and eye damage. Proper handling procedures must be followed to mitigate these risks .

Eigenschaften

CAS-Nummer |

6898-84-6 |

|---|---|

Molekularformel |

C3H8NaS |

Molekulargewicht |

99.15 g/mol |

IUPAC-Name |

sodium;propane-1-thiolate |

InChI |

InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI-Schlüssel |

KHAZIIVSIJPRGF-UHFFFAOYSA-N |

SMILES |

CCC[S-].[Na+] |

Kanonische SMILES |

CCCS.[Na] |

Key on ui other cas no. |

6898-84-6 |

Piktogramme |

Corrosive |

Verwandte CAS-Nummern |

107-03-9 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium 1-propanethiolate interact with antimony(III) tris(0,0-diisobutyl phosphorodithioate)? What are the products formed?

A1: this compound acts as a nucleophile and participates in a nucleophilic displacement reaction with antimony(III) tris(0,0-diisobutyl phosphorodithioate) []. This reaction leads to the formation of two main products:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.